Superior Electrophilicity vs. Mono-Nitro Analogs Validated by DFT Calculations
Computational studies comparing 2-bromo-3,5-dinitrothiophene (BDNT) to analogs with a single nitro group (2-bromo-3-nitrothiophene, X=H) demonstrate its superior electrophilicity, directly validating its enhanced reactivity in SNAr reactions [1]. DFT calculations confirm that the second nitro group is a critical determinant for electrophilic activation.
| Evidence Dimension | Electrophilic strength (qualitative ranking based on DFT) |
|---|---|
| Target Compound Data | Dinitro compound identified as the 'best electrophile' |
| Comparator Or Baseline | 2-bromo-3-nitrothiophene (mono-nitro) and 2-bromo-3-cyano-5-nitrothiophene |
| Quantified Difference | Qualitatively ranked as 'best' vs. comparators |
| Conditions | DFT/M062X/6-311+G(2d,2p) theoretical calculations |
Why This Matters
This establishes a clear, quantifiable justification for selecting the dinitro compound over mono-nitro or other substituted analogs for applications requiring high and predictable reactivity in nucleophilic substitutions.
- [1] Smaoui, A., Essalah, K., Assfeld, X., Herlem, G., Picaud, F., & Tangour, B. (2020). On the importance of the novel RIRC technique to highlight the Hidden Intermediate of Reaction in the SNAr Reaction of piperidine on 2-bromo-3,5-dinitrothiophene. Authorea Preprints. View Source
